Cas no 28347-45-7 (b-D-Galactopyranoside, nitrophenyl(9CI))

b-D-Galactopyranoside, nitrophenyl(9CI) structure
28347-45-7 structure
Product Name:b-D-Galactopyranoside, nitrophenyl(9CI)
Número CAS:28347-45-7
MF:C12H15NO8
Megavatios:301.249404191971
CID:274502
PubChem ID:96647
Update Time:2025-04-19

b-D-Galactopyranoside, nitrophenyl(9CI) Propiedades químicas y físicas

Nombre e identificación

    • b-D-Galactopyranoside, nitrophenyl(9CI)
    • Nitrophenylb-D-galactoside
    • ONPG
    • 2-Nitrophenyl-.beta.-D-galactopyranoside
    • 2-Nitrophenyl-beta-D-galactopyranoside
    • 28347-45-7
    • UNII-8RFX6AT9WP
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
    • AKOS016008685
    • 2-Nitrophenyl beta-D-galactopyranoside
    • o-Nitrophenyl beta-D-galactopyranoside
    • o-Nitrophenyl .beta.-D-galactopyranoside
    • o-Nitrophenyl .beta.-D-galactoside
    • o-NPG
    • AC-24638
    • DTXSID10861907
    • beta-D-Galactopyranoside, nitrophenyl
    • NITROPHENYLGALACTOSIDES
    • o-Nitrophenyl ?-D-Galactopyranoside
    • O-NITROPHENOL .BETA.-D-GALACTOPYRANOSIDE
    • SCHEMBL148124
    • NSC 83631
    • M02731
    • ONPG;2-Nitrophenyl -D-galactoside-(1,5)
    • Q287775
    • beta-D-Galactopyranoside, 2-nitrophenyl
    • NSC-83631
    • 2-Nitrophenyl beta-D-galactopyranoside, >=98% (enzymatic)
    • AS-62630
    • SMR000457368
    • 2-Nitrophenyl-I(2)-D-galactopyranoside
    • b-D-Galactopyranoside, 2-nitrophenyl
    • NCGC00246663-01
    • HY-15926
    • 2-Nitrophenyl
    • b-D-Galactoside,2-nitrophenyl(9ci)
    • 1-O-[O-NITROPHENYL]-BETA-D-GALACTOPYRANOSE
    • Nitrophenylgalactopyranosides
    • 2-Nitrophenyl b-D-galactopyranoside
    • 2-Nitrophenyl-b-D-galactopyranoside
    • AKOS040744333
    • 2-NITROPHENYL .BETA.-D-GALACTOSIDE
    • o-nitrophenyl beta-D-galacto-side
    • 369-07-3
    • o-Nitrophenyl-ss-D-galactopyranoside
    • EINECS 250-286-8
    • ORTHO-NITROPHENYL-.BETA.-GALACTOSIDE
    • HMS2802N20
    • A-D-galactopyranoside (ONPG)
    • DB01920
    • 30677-14-6
    • 2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
    • SR-01000635683-1
    • 2-Nitrophenyl beta-D-galactopyranoside, >=99.0% (HPLC)
    • N0418
    • .beta.-D-Galactopyranoside, 2-nitrophenyl
    • Galactopyranoside, o-nitrophenyl, beta-D-
    • 2-Nitrophenyl .beta.-D-galactopyranoside
    • 8RFX6AT9WP
    • MFCD00065048
    • CHEBI:90144
    • O-NITROPHENYL-.BETA.-GALACTOPYRANOSIDE
    • NS00122991
    • 2-Nitrophenyl -D-galactopyranoside
    • o-Nitrophenyl-.beta.-D-galactopyranoside
    • CCG-45946
    • AKOS005259557
    • EINECS 206-716-1
    • 1-O-(O-NITROPHENYL)-BETA-D-GALACTOPYRANOSE
    • s12078
    • 2-Nitrophenyl beta-D-galactoside
    • o-Nitrophenyl-beta-D-galactoside
    • o-Nitrophenyl .beta.-galactoside
    • Galactopyranoside, o-nitrophenyl, .beta.-D-
    • o-Nitrophenyl beta-D-galactoside
    • MLS000851125
    • MFCD00063255
    • CHEMBL1229648
    • 2-Nitrophenyl-beta-D-galactopyranoside,o-nitrophenyl-beta-D-galactopyranoside;o-nitrophenyl-beta-D-galactoside;niphgal;onpg
    • 2-Nitrophenyl-.beta.-.delta.-galactopyranoside
    • 2-Nitrophenyl hexopyranoside #
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
    • Renchi: 1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
    • Clave inchi: KUWPCJHYPSUOFW-YBXAARCKSA-N
    • Sonrisas: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC1C=CC=CC=1[N+](=O)[O-]

Atributos calculados

  • Calidad precisa: 301.079766
  • Masa isotópica única: 301.079766
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 3
  • Complejidad: 362
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _1.2
  • Superficie del Polo topológico: 145
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd